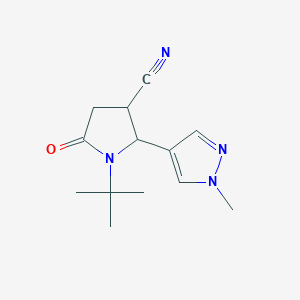![molecular formula C12H18O3 B12310869 7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)
7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[321]オクタン-2-オンは、ユニークな二環式構造を持つ複雑な有機化合物です。
準備方法
合成ルートと反応条件: 7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[3.2.1]オクタン-2-オンの合成は、いくつかの方法で達成できます。 一般的な方法の1つは、亜鉛-アルミニウム層状複酸化物触媒を用いたセルロースの触媒高速熱分解です 。この方法では、熱分解温度と触媒とセルロースの比率を最適化することで、目的の化合物を選択的に生成します。
工業生産方法: この化合物の工業生産は、通常、収率と純度を最大化する高度な触媒系と最適化された反応条件の使用を伴います。 バイオマスを原料として使用することは、その再生可能な性質と豊富さのために特に有利です .
化学反応の分析
反応の種類: 7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[3.2.1]オクタン-2-オンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、ヒドロキシル基やカルボニル基などの官能基の存在によって促進されます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。温度や溶媒の選択など、反応条件は反応結果を決定する上で重要な役割を果たします。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は対応するケトンまたはカルボン酸を生成する可能性があり、一方、還元反応はアルコールを生成する可能性があります。
科学的研究の応用
7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[3.2.1]オクタン-2-オンは、科学研究で幅広い用途があります。化学では、より複雑な分子の合成のためのビルディングブロックとして使用されます。生物学では、酵素機構と代謝経路を研究するためのプローブとして役立ちます。 医学では、その生物活性のために、潜在的な治療的用途があります .
作用機序
7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[3.2.1]オクタン-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。 この化合物のユニークな構造により、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらすことができます .
類似化合物の比較
類似化合物: 類似化合物には、1-ヒドロキシ-3,6-ジオキサビシクロ[3.2.1]オクタン-2-オンと2-アザビシクロ[3.2.1]オクタンがあります。 これらの化合物は構造的に類似していますが、官能基と反応性が異なります .
ユニークさ: 7-ヒドロキシ-1-(3-メチルブト-2-エニル)-3-オキサビシクロ[3.2.1]オクタン-2-オンを際立たせているのは、その官能基の特定の配置であり、これにより独自の化学的および生物学的特性が得られます。これにより、研究および産業におけるさまざまな用途に役立つ化合物になります。
類似化合物との比較
Similar Compounds: Similar compounds include 1-hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one and 2-azabicyclo[3.2.1]octane. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness: What sets 7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H18O3 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3 |
InChIキー |
SUNCJWCQYMBYLA-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC12CC(CC1O)COC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)


![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)


![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)




